molecular formula C21H23N3O3S B2918649 1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea CAS No. 887891-03-4

1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea

Cat. No.: B2918649
CAS No.: 887891-03-4
M. Wt: 397.49
InChI Key: WKEUPGPQCFEXRB-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, a quinoline derivative, and a dimethoxyphenyl moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the thiourea group and the dimethoxyphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or phenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting enzyme activity or receptor binding. The quinoline derivative may intercalate with DNA or interact with cellular membranes, influencing cellular processes. The dimethoxyphenyl moiety can modulate the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea include other thiourea derivatives, quinoline-based compounds, and dimethoxyphenyl-containing molecules. Compared to these compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-13-4-5-14-11-15(20(25)23-18(14)10-13)8-9-22-21(28)24-17-7-6-16(26-2)12-19(17)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEUPGPQCFEXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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